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Cholest-4-ene-7alpha,12alpha-diol-3-one

Cat. No.: B13720262
M. Wt: 416.6 g/mol
InChI Key: NNIXZULRBIHLGA-NIBOIBLTSA-N
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Description

Contextualization within the Cholestane (B1235564) Family of Steroids

Cholest-4-ene-7alpha,12alpha-diol-3-one belongs to the cholestane family of steroids. nih.gov Cholestanes are characterized by a 27-carbon skeleton, which they inherit from their precursor, cholesterol. The structure of this compound is specifically defined by several key features: a double bond between carbons 4 and 5 (indicated by "-4-ene"), a ketone group at carbon 3 ("-3-one"), and two hydroxyl groups at positions 7 and 12 in the alpha orientation ("-7alpha,12alpha-diol"). nih.govcymitquimica.com These structural modifications to the core cholestane nucleus mark its progression from cholesterol towards the more water-soluble bile acids.

Fundamental Role as an Intermediate in Primary Bile Acid Biosynthesis

The primary function of this compound is to serve as a key intermediate in the synthesis of cholic acid, one of the two main primary bile acids produced in the human liver. wikipedia.orgnih.gov Its formation represents a critical branching point in the bile acid synthesis pathway, directing the metabolic flow towards cholic acid production. researchgate.net

The synthesis of this compound is catalyzed by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, a member of the cytochrome P450 family of enzymes, specifically CYP8B1. wikipedia.orgresearchgate.net This enzyme introduces a hydroxyl group at the 12α position of its substrate, 7α-hydroxycholest-4-en-3-one. wikipedia.orgresearchgate.net The activity of CYP8B1 is a determining factor in the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool, which has significant physiological implications for lipid absorption and signaling. wikipedia.org

Enzymatic Conversion Leading to this compound
SubstrateEnzymeProductEnzyme Class
7α-hydroxycholest-4-en-3-one7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase (CYP8B1)This compoundOxidoreductase (Cytochrome P450)

Overview of its Position in the Neutral Pathway of Bile Acid Synthesis

The neutral (or classic) pathway of bile acid synthesis is the dominant pathway in humans and begins in the liver's endoplasmic reticulum. nih.gov This multi-step process converts the hydrophobic cholesterol molecule into amphipathic bile acids for excretion and digestion.

The pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which performs the rate-limiting step of converting cholesterol into 7α-hydroxycholesterol. nih.gov Subsequently, the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxycholest-4-en-3-one (also known as C4). nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O3 B13720262 Cholest-4-ene-7alpha,12alpha-diol-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(7S,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

NNIXZULRBIHLGA-NIBOIBLTSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CCC(=O)C4)C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(C=C4C3(CCC(=O)C4)C)O)O)C

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Cholest 4 Ene 7alpha,12alpha Diol 3 One

Precursor Sterols and Initial Hydroxylations

The journey from cholesterol to Cholest-4-ene-7alpha,12alpha-diol-3-one begins with crucial hydroxylation events that increase the polarity of the sterol nucleus.

The initial and rate-limiting step in the classic bile acid synthesis pathway is the conversion of cholesterol to 7α-hydroxycholesterol. taylorandfrancis.comwikipedia.org This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase, also known as cytochrome P450 7A1 (CYP7A1). wikipedia.org Located in the endoplasmic reticulum of liver cells, CYP7A1 is a monooxygenase that introduces a hydroxyl group at the 7α position of the cholesterol molecule. wikipedia.org The expression and activity of CYP7A1 are tightly regulated, making it a key control point in maintaining cholesterol homeostasis. nih.gov

Following the initial 7α-hydroxylation, 7α-hydroxycholesterol is further metabolized to form 7α-hydroxy-4-cholesten-3-one. wikipedia.orgmedlineplus.gov This conversion is carried out by the enzyme 3 beta-hydroxysteroid dehydrogenase type 7 (HSD3B7). medlineplus.govmedlineplus.gov HSD3B7 is located in the endoplasmic reticulum membrane of liver cells and is responsible for the second step in the bile acid synthesis pathway. medlineplus.govmedlineplus.gov The enzyme catalyzes the oxidation of the 3β-hydroxyl group of 7α-hydroxycholesterol to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position. pnas.org This enzymatic action results in the formation of 7α-hydroxy-4-cholesten-3-one, a key precursor for the synthesis of both major primary bile acids. nih.govresearchgate.net

Stereospecific 12α-Hydroxylation to this compound

The subsequent step in the pathway determines the type of primary bile acid that will be synthesized. The introduction of a hydroxyl group at the 12α position of 7α-hydroxy-4-cholesten-3-one leads to the formation of cholic acid precursors.

CYP8B1 catalyzes the stereospecific introduction of a hydroxyl group at the C12 position of 7α-hydroxy-4-cholesten-3-one, resulting in the formation of 7α,12α-dihydroxycholest-4-en-3-one. nih.govuniprot.org This reaction is a critical branch point in bile acid synthesis. nih.gov The enzyme exhibits substrate specificity for 7α-hydroxylated steroids. nih.gov

Kinetic Parameters of Human CYP8B1
ParameterValue95% Confidence Interval
Km0.5 μM0.4–0.6 μM
kcat7.4 min-16.8–8.0 min-1
Catalytic Efficiency (kcat/Km)14.7 μM-1min-1

As a cytochrome P450 enzyme, the catalytic activity of CYP8B1 is dependent on several cofactors. uniprot.org The reaction requires molecular oxygen and a source of reducing equivalents, which are provided by NADPH. uniprot.orgwikipedia.org Electrons are transferred from NADPH to CYP8B1 via the enzyme NADPH-cytochrome P450 reductase. uniprot.org Additionally, a heme prosthetic group is an essential component of the enzyme's active site, directly participating in the binding and activation of molecular oxygen. nih.govgenecards.org

Metabolism and Downstream Conversions of Cholest 4 Ene 7alpha,12alpha Diol 3 One

Pathways Leading to Primary Bile Acids

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, occurs in the liver through a cascade of enzymatic modifications to the cholesterol molecule. Cholest-4-ene-7α,12α-diol-3-one lies at a crucial branch point in this pathway, dictating the ultimate bile acid profile.

Cholest-4-ene-7α,12α-diol-3-one is an essential precursor in the biosynthesis of cholic acid, one of the two major primary bile acids in humans. wikipedia.org Its formation is a key step that commits the metabolic pathway toward cholic acid production. The process begins with cholesterol, which undergoes 7α-hydroxylation to form 7α-hydroxycholesterol. This is followed by oxidation and isomerization to yield 7α-hydroxy-4-cholesten-3-one. wikipedia.orgnih.gov

The subsequent and defining step for cholic acid synthesis is the 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one by the enzyme sterol 12α-hydroxylase (CYP8B1). wikipedia.orgresearchgate.netmedchemexpress.com This reaction introduces a hydroxyl group at the C-12 position, forming Cholest-4-ene-7α,12α-diol-3-one. researchgate.netresearchgate.net From this point, the molecule is destined to become cholic acid through further modifications, including the reduction of the Δ4 double bond and the 3-keto group, and the oxidative cleavage of the cholesterol side chain. nih.gov

Table 1: Key Steps in the Formation of Cholest-4-ene-7α,12α-diol-3-one
PrecursorEnzymeProduct
7α-Hydroxy-4-cholesten-3-oneSterol 12α-hydroxylase (CYP8B1)Cholest-4-ene-7α,12α-diol-3-one

The metabolic pathway diverges at the step preceding the formation of Cholest-4-ene-7α,12α-diol-3-one. The precursor, 7α-hydroxy-4-cholesten-3-one, is the substrate that can be directed toward either cholic acid or chenodeoxycholic acid. wikipedia.orgscispace.com

If 7α-hydroxy-4-cholesten-3-one is not acted upon by sterol 12α-hydroxylase (CYP8B1), it proceeds down the pathway leading to chenodeoxycholic acid. wikipedia.org In this alternate route, the Δ4-3-keto group is reduced prior to side-chain oxidation, without the introduction of a 12α-hydroxyl group. Therefore, the presence or absence of 12α-hydroxylation is the critical event that separates the cholic acid and chenodeoxycholic acid biosynthetic pathways. Cholest-4-ene-7α,12α-diol-3-one is thus exclusively an intermediate for cholic acid and is not involved in the synthesis of chenodeoxycholic acid. wikipedia.orgnih.gov

Further Reductions and Stereoisomeric Transformations

Following its formation, Cholest-4-ene-7α,12α-diol-3-one undergoes a crucial reduction of its A-ring structure. This transformation is a prerequisite for the subsequent modifications that lead to the mature cholic acid molecule.

The next step in the cholic acid pathway is the reduction of the carbon-carbon double bond between C4 and C5 in Cholest-4-ene-7α,12α-diol-3-one. nih.govreactome.org This reaction converts the Δ4-steroid into a 5β-saturated steroid, specifically 5β-Cholestane-7α,12α-diol-3-one. reactome.orgnih.gov This reduction establishes the cis configuration of the A and B rings, a characteristic feature of the major human bile acids. nih.gov This stereospecific reduction is a thermodynamically unfavorable reaction that is unique in steroid biochemistry and essential for the proper biological function of bile acids. nih.gov

The stereospecific reduction of Cholest-4-ene-7α,12α-diol-3-one is catalyzed by the cytosolic enzyme 3-oxo-5β-steroid 4-dehydrogenase, also known as aldo-keto reductase family 1 member D1 (AKR1D1). nih.govreactome.org This enzyme uses NADPH as a cofactor to transfer a hydride ion to the β-face of the steroid's A-ring, resulting in the formation of the 5β-cholestane structure. nih.govreactome.org

AKR1D1 is essential for the synthesis of all bile acids. nih.govmedlineplus.gov A deficiency in this enzyme leads to a rare genetic disorder, congenital bile acid synthesis defect type 2, characterized by an accumulation of Δ4-3-oxo bile acid intermediates and severe liver dysfunction. nih.govmedlineplus.govgenecards.org This highlights the indispensable role of AKR1D1 in processing intermediates like Cholest-4-ene-7α,12α-diol-3-one. nih.govmedlineplus.gov

Table 2: Enzymatic Reduction of Cholest-4-ene-7α,12α-diol-3-one
SubstrateEnzymeProductCofactorCellular Location
Cholest-4-ene-7α,12α-diol-3-one3-Oxo-5β-Steroid 4-Dehydrogenase (AKR1D1)5β-Cholestane-7α,12α-diol-3-oneNADPHCytosol

In Vitro and In Vivo Metabolic Characterization

The metabolic pathway involving Cholest-4-ene-7α,12α-diol-3-one has been elucidated through both in vitro and in vivo studies. Early research using rat liver homogenates was crucial in identifying the sequence of reactions. researchgate.net

In vitro experiments with microsomal fractions from rat liver demonstrated that 7α-hydroxy-4-cholesten-3-one is efficiently converted to 7α,12α-dihydroxycholest-4-en-3-one (an alternate name for Cholest-4-ene-7α,12α-diol-3-one) in the presence of NADPH. researchgate.net This confirmed the role of the microsomal enzyme 12α-hydroxylase in its formation.

In vivo studies in bile fistula rats, using tritium-labeled precursors, established that Cholest-4-ene-7α,12α-diol-3-one is a direct intermediate in the formation of cholic acid. scispace.com These experiments showed the conversion of its precursor, 7α-hydroxy-4-cholesten-3-one, into both cholic and chenodeoxycholic acids, confirming its status as a branch-point intermediate. scispace.com Subsequent research further detailed the synthesis and metabolism of both Cholest-4-ene-7α,12α-diol-3-one and its reduced product, 5β-Cholestane-7α,12α-diol-3-one, solidifying their roles in the biosynthetic pathway. nih.gov

Comparative Metabolic Studies Across Diverse Biological Systems (e.g., Rat, Mouse, Iguana Liver Preparations)

Comparative studies of liver preparations from different species reveal significant variations in the metabolism of Cholest-4-ene-7alpha,12alpha-diol-3-one and related compounds, particularly in the stereochemistry of the resulting bile acid precursors.

In rat liver, this compound is an intermediate in the formation of cholic acid, a 5β-series bile acid. The pathway involves the conversion of its precursor, 7α-hydroxycholest-4-en-3-one, in the microsomes, followed by the reduction of this compound in the cytosol to form 5β-cholestane-3α,7α,12α-triol. capes.gov.brresearchgate.netnih.gov

While direct studies on the metabolism of this compound in mouse liver are not extensively detailed in the available research, general studies on mouse liver microsomes indicate their capability to metabolize various steroids. nih.gov Comparative studies on cytochrome P450-mediated metabolism between mice and rats show differences in the activity and expression of various CYP isoforms in both the liver and intestine, which could imply species-specific differences in the metabolism of this compound. researchgate.net

In contrast to the rat, the iguana liver metabolizes 7α,12α-dihydroxycholest-4-en-3-one to a 5α-cholestane derivative. The microsomal fraction of the iguana liver catalyzes the transformation of this compound into 5α-cholestane-3α,7α,12α-triol, with 7α,12α-dihydroxy-5α-cholestan-3-one as an intermediate. nih.gov Under the experimental conditions used, the formation of the corresponding 5β-isomers, which are characteristic of the pathway in rats and humans, was not detected. nih.gov This suggests that 7α,12α-dihydroxycholest-4-en-3-one may serve as a crucial branch point intermediate in the evolution of bile acid synthesis, leading to either 5α- or 5β-bile acids in different vertebrate lineages. nih.gov

Table 2: Comparative Metabolism of this compound in Different Species

SpeciesPrimary MetaboliteStereochemistry of ProductSubcellular Location of ConversionReference
Rat5β-cholestane-3α,7α,12α-triolCytosolic nih.gov
MouseData not specifically available for this compound--
Iguana5α-cholestane-3α,7α,12α-triolMicrosomal nih.gov

Regulation of Cholest 4 Ene 7alpha,12alpha Diol 3 One Metabolism

Transcriptional and Post-Transcriptional Control of Associated Enzymes

The expression of enzymes involved in the synthesis and subsequent conversion of Cholest-4-ene-7alpha,12alpha-diol-3-one is tightly controlled at both the transcriptional and post-transcriptional levels. The primary enzyme responsible for its formation, CYP8B1, is subject to a complex array of regulatory inputs.

Transcriptional Regulation: Several nuclear receptors and transcription factors have been identified as key regulators of CYP8B1 gene transcription.

Hepatocyte Nuclear Factor 4α (HNF4α): This nuclear receptor is a potent activator of the human CYP8B1 promoter. Its binding to a specific response element is crucial for the basal and liver-specific expression of the gene. nih.gov

Sterol Regulatory Element Binding Proteins (SREBPs): SREBP-1a and SREBP-1c have been shown to enhance the transcription of the CYP8B1 gene by binding to sterol regulatory elements (SRE) and E-box motifs within its promoter. nih.gov Conversely, cholesterol feeding reduces the expression of SREBP-1, leading to a decrease in CYP8B1 transcription. ki.senih.gov

Peroxisome Proliferator-Activated Receptor α (PPARα): This receptor mediates the upregulation of CYP8B1 in response to fasting and fibrate administration by binding to a DR1 motif in the promoter. ki.se

Retinoic acid-related orphan receptor α (RORα): RORα, a core clock gene, induces the transcription of CYP8B1, linking its expression to circadian rhythms. researchgate.netresearchgate.net

The table below summarizes the primary transcriptional regulators of the CYP8B1 gene, whose product synthesizes this compound.

Regulatory FactorTypeEffect on CYP8B1 TranscriptionMechanism of Action
HNF4α Nuclear ReceptorActivationBinds to promoter, crucial for basal expression. nih.gov
SREBP-1a / -1c Transcription FactorActivationBinds to SRE and E-box motifs in the promoter. nih.gov
PPARα Nuclear ReceptorActivationBinds to a DR1 motif; mediates fasting induction. ki.se
RORα Nuclear ReceptorActivationBinds to promoter; involved in diurnal regulation. researchgate.netresearchgate.net
Bile Acids (via SHP) Metabolite/CofactorRepressionInhibit HNF4α transactivation activity via SHP. nih.govresearchgate.net
Cholesterol MetaboliteRepressionReduces SREBP-1 expression and protein levels. ki.senih.gov
Thyroid Hormone HormoneRepressionDown-regulates mRNA levels. ki.se
Insulin (B600854) HormoneRepressionMediated by insulin-repressible FoxO transcription factors. nih.gov

Post-Transcriptional Control: Evidence also points to post-transcriptional regulation influencing this pathway. The protein expression of RORα, a known transcriptional activator of CYP8B1, does not always correlate with its mRNA levels, particularly in response to feeding and fasting cycles. researchgate.netresearchgate.net This discrepancy suggests that post-transcriptional mechanisms, such as protein stabilization or degradation, play a role in modulating the levels of key regulatory factors, thereby indirectly influencing the metabolic rate of this compound. researchgate.net

Feedback Mechanisms Influencing Bile Acid Synthetic Rates

Two principal pathways constitute this feedback loop:

The Hepatic FXR-SHP Pathway: In hepatocytes, bile acids bind to and activate the farnesoid X receptor (FXR). nih.govfrontiersin.org Activated FXR induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. researchgate.netthemedicalbiochemistrypage.org SHP then inhibits the transcriptional activity of HNF4α, leading to the repression of both CYP7A1 (the rate-limiting enzyme in the classical pathway) and CYP8B1 gene expression. nih.govresearchgate.net This mechanism provides a direct negative feedback loop within the liver.

The Intestinal FXR-FGF19 Pathway: The majority of bile acids are reabsorbed in the terminal ileum. Here, they activate FXR in enterocytes, which stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 is the murine ortholog). frontiersin.orgnih.gov FGF19 is released into the portal circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho complex on the surface of hepatocytes. frontiersin.orgthemedicalbiochemistrypage.org This binding event activates a signaling cascade that strongly represses the transcription of CYP7A1. themedicalbiochemistrypage.orgnih.gov By shutting down the rate-limiting step, the FGF19 signal from the intestine effectively curtails the entire bile acid synthesis pathway, thus reducing the flux through this compound.

Influence of Systemic Factors on Bile Acid Pathway Flux

Diurnal Rhythm: The rate of bile acid synthesis exhibits a pronounced diurnal variation, which is reflected in the rhythmic expression of synthetic enzymes. wikipedia.org The expression of CYP8B1 follows a circadian pattern, decreasing during the day and reaching its lowest point early in the dark cycle in mice. researchgate.net This rhythm is partly controlled by the core clock gene RORα. researchgate.netresearchgate.net

Fasting and Feeding: Nutritional status significantly alters bile acid synthesis. Fasting leads to an increase in CYP8B1 mRNA levels. ki.seresearchgate.net Conversely, feeding initiates the release of bile acids and activates the FXR-FGF19 feedback loop, which rapidly suppresses bile acid synthesis. researchgate.net

Hormonal Regulation: Systemic hormones exert control over the pathway. Thyroid hormone has been shown to reduce CYP8B1 mRNA and enzyme activity. ki.se Insulin also plays a repressive role, and insulin resistance has been associated with elevated levels of 12α-hydroxylated bile acids, suggesting a dysregulation of CYP8B1. nih.gov The regulation of Cyp8b1 is linked to the insulin-repressible forkhead box class O (FoxO) family of transcription factors. nih.gov

Pathophysiological Contexts of Altered Cholest 4 Ene 7alpha,12alpha Diol 3 One Metabolism

Consequences of Dysregulated Bile Acid Homeostasis

Bile acid homeostasis is essential for digesting and absorbing lipids and fat-soluble vitamins, as well as for regulating various metabolic pathways. nih.govresearchgate.net Dysregulation of this balance can lead to significant pathological consequences, primarily affecting hepatic, gastrointestinal, and systemic metabolic health. nih.govresearchgate.net When the synthesis pathway is disrupted, the levels of intermediates, including Cholest-4-ene-7alpha,12alpha-diol-3-one, can be altered.

One of the main consequences of disrupted bile acid homeostasis is liver disease. nih.gov Impaired bile acid flow or excessive synthesis can lead to the accumulation of bile acids in hepatocytes, causing hepatotoxicity, inflammation, fibrosis, and potentially cirrhosis. nih.gov Furthermore, dysregulated bile acid metabolism is linked to systemic metabolic diseases such as obesity, type 2 diabetes mellitus (T2DM), and metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govresearchgate.net These conditions can arise from altered bile acid signaling, which impacts glucose metabolism, insulin (B600854) sensitivity, and energy expenditure. nih.gov As this compound is a precursor to cholic acid, any condition that upregulates or dysregulates the classical bile acid synthesis pathway will directly affect the flux and concentration of this specific intermediate.

The table below summarizes key molecules in the synthesis pathway leading to cholic acid.

SubstrateEnzymeProduct
CholesterolCholesterol 7α-hydroxylase (CYP7A1)7α-hydroxycholesterol
7α-hydroxycholesterol3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7)7α-hydroxy-4-cholesten-3-one (C4)
7α-hydroxy-4-cholesten-3-one (C4)Sterol 12α-hydroxylase (CYP8B1)This compound
This compoundMultiple subsequent stepsCholic acid

Biochemical Alterations in Genetic Disorders Affecting Sterol 12α-Hydroxylation (e.g., Cerebrotendinous Xanthomatosis Related Pathways)

Genetic disorders that disrupt bile acid synthesis provide a clear window into the biochemical consequences of pathway interruptions. Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the enzyme sterol 27-hydroxylase. nih.govnih.gov This enzyme is crucial for the side-chain oxidation of sterol intermediates in the final stages of bile acid synthesis and is also the initiating enzyme in the alternative "acidic" pathway. nih.govnih.gov

In CTX, the deficiency of sterol 27-hydroxylase leads to a significant reduction in the production of primary bile acids, particularly chenodeoxycholic acid (CDCA). nih.gov CDCA normally acts as a negative feedback regulator of the classical pathway's rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). nih.gov The lack of CDCA results in the loss of this feedback inhibition, leading to a marked upregulation of CYP7A1 activity. nih.gov

This overactivity of the initial steps in the classical pathway causes an accumulation of early intermediates. The increased production of 7α-hydroxy-4-cholesten-3-one, the precursor to both cholic acid and CDCA in this pathway, shunts metabolism towards alternative, atypical pathways. nih.govnih.gov This results in the excessive formation and accumulation of cholestanol (B8816890) and bile alcohols, which are the biochemical hallmarks used to diagnose CTX. nih.govnih.gov Consequently, the metabolism of 7α-hydroxy-4-cholesten-3-one and its subsequent 12α-hydroxylated product, this compound, is significantly altered, reflecting the profound biochemical disruption of the entire bile acid synthesis cascade.

The following table details the key biochemical changes observed in Cerebrotendinous Xanthomatosis.

Biochemical ParameterAlteration in CTXConsequence
Sterol 27-hydroxylase (CYP27A1)Deficient ActivityImpaired side-chain oxidation and alternative pathway function. nih.govnih.gov
Chenodeoxycholic acid (CDCA)Decreased ProductionLoss of negative feedback on CYP7A1. nih.gov
Cholesterol 7α-hydroxylase (CYP7A1)Upregulated ActivityOverproduction of early bile acid intermediates like 7α-hydroxy-4-cholesten-3-one. nih.gov
Cholestanol and Bile AlcoholsIncreased Production/AccumulationDiagnostic markers for CTX; accumulate in various tissues. nih.govnih.gov

Implications in Hepatic and Enteric Bile Acid Pathway Disturbances (focus on biochemical pathway disruptions)

The metabolism of this compound is also significantly impacted by disturbances in the enterohepatic circulation of bile acids. This circulation is a highly efficient process where approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum and returned to the liver. researchgate.net This reabsorption is a key feedback mechanism that regulates de novo bile acid synthesis.

In conditions such as primary bile acid diarrhea or bile acid malabsorption, this feedback loop is disrupted. wikipedia.orgtaylorandfrancis.com The failure to reabsorb bile acids leads to their excessive loss in feces. taylorandfrancis.com The liver compensates for this loss by increasing the synthesis of new bile acids to maintain the necessary bile acid pool size. taylorandfrancis.com This compensatory upregulation is mediated by a decrease in the intestinal hormone Fibroblast Growth Factor 19 (FGF19), which normally travels to the liver to suppress the expression of the CYP7A1 gene. nih.gov

The resulting increase in CYP7A1 activity accelerates the entire classical synthesis pathway. This leads to elevated production and turnover of all intermediates, including 7α-hydroxy-4-cholesten-3-one (C4) and, subsequently, this compound. wikipedia.org In fact, serum levels of 7α-hydroxy-4-cholesten-3-one are used as a reliable clinical biomarker to assess the rate of bile acid synthesis. nih.govtaylorandfrancis.com Elevated concentrations of this precursor are indicative of conditions characterized by increased bile acid production, reflecting a direct biochemical disruption in the hepatic bile acid pathway driven by enteric signals. wikipedia.org

Advanced Research Methodologies for Cholest 4 Ene 7alpha,12alpha Diol 3 One

Analytical Techniques for Quantitative and Qualitative Studies

Precise and reliable measurement of Cholest-4-ene-7alpha,12alpha-diol-3-one and related sterols is fundamental to understanding their metabolic significance. Researchers employ a suite of high-sensitivity analytical methods for both identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound in complex biological samples. nih.govnih.gov This method offers high sensitivity and specificity, allowing for the accurate quantification of bile acid precursors. researchgate.net The LC component separates the target analyte from other related compounds in the sample matrix, while the MS/MS system provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragmentation patterns. nih.govresearchgate.net

To enhance the efficiency of electrospray ionization (ESI), derivatization of the keto group can be employed. One such method involves reacting the sterol with Girard P (GP) reagent to form a hydrazone. und.edu This derivatization introduces a quaternary nitrogen atom, which significantly improves the ionization yield in the ESI source, thereby increasing the sensitivity of the analysis. und.edu However, methods have also been developed that allow for the direct analysis of these compounds without the need for derivatization. nih.gov LC-ESI-MS/MS has been successfully applied to quantify 7α,12α-dihydroxy-4-cholesten-3-one in plasma, providing a powerful tool for diagnostic testing and metabolic studies. researchgate.net

ParameterDescriptionSource(s)
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Ionization Electrospray Ionization (ESI) researchgate.net
Sample Types Plasma, Serum nih.govresearchgate.net
Key Advantage High sensitivity and specificity for quantifying bile acid precursors. researchgate.netresearchgate.net
Enhancement Derivatization with reagents like Girard P to improve ionization yield. und.edu

For the most accurate quantification in metabolic research, isotope dilution mass spectrometry is the gold standard. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, a deuterated form of the sterol such as 7α-hydroxy-4-cholesten-3-one-d7—to the sample as an internal standard. nih.govmedchemexpress.com Because the labeled standard is chemically identical to the endogenous analyte, it behaves identically during sample extraction, purification, and chromatographic separation, effectively correcting for any sample loss during processing. nih.gov

The unlabeled (endogenous) and labeled (internal standard) compounds are then measured by mass spectrometry. The ratio of the naturally occurring analyte to the isotope-labeled standard allows for highly precise and accurate calculation of the analyte's concentration in the original sample. nih.govresearchgate.net This approach is critical for studies monitoring subtle changes in metabolite levels, such as investigating the diurnal rhythm of bile acid synthesis or discriminating between patient populations in clinical research. researchgate.netnih.gov

In synthetic research, unambiguous confirmation of a newly synthesized molecule's structure is paramount. For this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable. nih.gov

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule. nih.gov ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.gov Together, these techniques allow researchers to confirm the successful synthesis of the target compound and verify its stereochemistry. nih.gov

X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in its crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise spatial arrangement of every atom, confirming the molecular conformation and the stereochemistry at chiral centers. The absolute structure of synthetically prepared 7α,12α-dihydroxy-4-cholesten-3-one has been confirmed using this method. nih.gov

TechniquePurpose in ResearchSource(s)
¹H and ¹³C NMR Elucidates the carbon skeleton and proton environments to confirm molecular structure and connectivity. nih.govnih.gov
X-ray Crystallography Determines the absolute three-dimensional atomic arrangement and stereochemistry in a crystal. nih.gov
Mass Spectrometry Confirms the molecular weight and provides fragmentation data for structural identification. nih.gov
Infrared Spectroscopy Identifies characteristic functional groups, such as the α,β-unsaturated ketone system. researchgate.net

In Vitro Enzymatic Assay Development and Optimization

In vitro enzymatic assays are essential for studying the biochemical pathways involving this compound. This compound is a substrate for specific enzymes in the bile acid synthesis pathway. For instance, it is formed from its precursor, 7α-hydroxy-4-cholesten-3-one, through the action of a 12α-hydroxylase enzyme. wikipedia.org

Furthermore, this compound is a substrate for the cytosolic enzyme 3-oxo-5-beta-steroid 4-dehydrogenase (AKR1D1). reactome.org In an in vitro assay, AKR1D1 catalyzes the reduction of the double bond in the A-ring of this compound to produce 5β-cholestane-7α,12α-diol-3-one. reactome.org Developing and optimizing assays with these purified enzymes allows researchers to study enzyme kinetics, substrate specificity, and the effects of inhibitors, providing fundamental insights into the regulation of bile acid metabolism.

EnzymeSubstrateProductPathway StepSource(s)
12α-hydroxylase 7α-hydroxy-4-cholesten-3-oneCholest-4-ene-7α,12α-diol-3-oneFormation of the diol intermediate wikipedia.org
AKR1D1 Cholest-4-ene-7α,12α-diol-3-one5β-cholestane-7α,12α-diol-3-oneReduction of the A-ring double bond reactome.org

Biochemical Synthesis and Derivatization for Research Applications

The availability of pure this compound is a prerequisite for many research applications. Chemical and chemo-enzymatic synthesis provides a means to produce this and related compounds for use as analytical standards or as substrates in biochemical studies.

A complete chemical synthesis of 7α,12α-dihydroxy-4-cholesten-3-one has been described, involving multiple steps. nih.gov The key transformations in this synthetic route include:

Elongation of the side chain from a cholane (B1240273) precursor to build the full cholesterol iso-octane side chain.

A sequence of oxidation reactions to convert the 3α-hydroxy group and A/B ring into the final 4-en-3-one system.

The use of a protection strategy for the hydroxyl groups at the C-7 and C-12 positions to prevent unwanted side reactions during the oxidation steps.

Preparation of Isotope-Labeled Analogs for Tracer and Pathway Elucidation Studies

The elucidation of the metabolic fate and biosynthetic pathways of this compound, a key intermediate in the formation of cholic acid, relies heavily on the use of isotope-labeled analogs. These labeled compounds serve as tracers, allowing researchers to track their conversion through complex biological systems. The primary strategy for producing labeled this compound for such studies involves the synthesis of its isotopically labeled precursors, which are then converted into the target molecule by biological systems, such as liver homogenates.

The direct chemical synthesis of isotope-labeled this compound is complex; therefore, researchers have focused on preparing labeled versions of its immediate precursor, 7α-hydroxy-4-cholesten-3-one. wikipedia.org This approach leverages the enzymatic activity of 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1), which specifically catalyzes the introduction of a hydroxyl group at the 12α-position to form 7α,12α-dihydroxycholest-4-en-3-one. wikipedia.orgwikipedia.org

Various isotopes have been incorporated into precursors of this compound, including radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), as well as stable isotopes like deuterium (B1214612) (²H or D).

Tritium (³H) Labeling:

Tritium-labeled precursors are frequently used in metabolic studies due to the high sensitivity of detection for this radioisotope. For instance, tritium-labeled 7α-hydroxycholest-4-en-3-one has been successfully used to study the formation of 7α,12α-dihydroxycholest-4-en-3-one in rat liver homogenates. capes.gov.brresearchgate.net In these experiments, the labeled precursor is incubated with liver supernatant, and the subsequent formation of labeled 7α,12α-dihydroxycholest-4-en-3-one is monitored, confirming the metabolic pathway. capes.gov.brresearchgate.net

Carbon-14 (¹⁴C) Labeling:

Carbon-14 is another valuable radioisotope for tracing the carbon skeleton of molecules through metabolic pathways. Cholesterol-4-¹⁴C has been utilized as a starting material in studies investigating the biosynthesis of bile acids. capes.gov.brresearchgate.net Upon incubation with liver preparations, cholesterol-4-¹⁴C is converted through a series of enzymatic steps, including the formation of 7α,12α-dihydroxycholest-4-en-3-one, allowing for the elucidation of the complete pathway from cholesterol. capes.gov.brresearchgate.net

Deuterium (²H) Labeling:

Stable isotopes, such as deuterium, offer an alternative to radioactive tracers and can be detected using mass spectrometry. Deuterium-labeled analogs, like 7α-Hydroxy-4-cholesten-3-one-d7, are commercially available and serve as internal standards in quantitative analyses of bile acid intermediates. medchemexpress.com These stable isotope-labeled compounds are crucial for accurately measuring the concentration of their unlabeled counterparts in biological samples.

The table below summarizes the key isotope-labeled precursors used in the study of this compound metabolism.

Labeled PrecursorIsotopeApplication
Tritium-labeled 7α-hydroxycholest-4-en-3-one³HTracer for metabolic conversion to 7α,12α-dihydroxycholest-4-en-3-one in liver homogenates. capes.gov.brresearchgate.net
Cholesterol-4-¹⁴C¹⁴CUsed to trace the carbon skeleton from cholesterol to 7α,12α-dihydroxycholest-4-en-3-one. capes.gov.brresearchgate.net
7α-Hydroxy-4-cholesten-3-one-d7²H (Deuterium)Stable isotope internal standard for mass spectrometry-based quantification. medchemexpress.com

The use of these isotope-labeled precursors has been instrumental in confirming the role of 7α,12α-dihydroxycholest-4-en-3-one as a pivotal intermediate in the biosynthetic pathway leading to cholic acid. wikipedia.org For example, studies with labeled 7α-hydroxy-4-cholesten-3-one have helped to investigate the bifurcation of the bile acid synthesis pathway towards either cholic acid or chenodeoxycholic acid. nih.gov Furthermore, the conversion of labeled precursors can be studied in different biological preparations, such as liver microsomes and supernatant fractions, to identify the subcellular localization of the enzymes involved. ebi.ac.uk

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in the biosynthesis of Cholest-4-ene-7alpha,12alpha-diol-3-one, and how can they be experimentally validated?

  • Methodological Answer : The compound is synthesized via the reduction of the Δ4 double bond by 3-oxo-Δ4-steroid 5β-reductase, followed by the reduction of the 3-keto group by AKR1C4 (3α-hydroxysteroid dehydrogenase) to form 5β-cholestan-3α,7α,12α-triol. To validate these steps, researchers can:

  • Use recombinant enzymes in vitro with purified substrates and monitor reaction progress via HPLC or LC-MS.
  • Employ isotopic labeling (e.g., deuterated substrates) to track intermediate formation .

Q. How can this compound be quantified in biological samples for diagnostic applications?

  • Methodological Answer : Quantification in serum/plasma (e.g., for cerebrotendinous xanthomatosis diagnosis) involves:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards for precision.
  • Validation of extraction protocols (e.g., solid-phase extraction) to minimize matrix interference .

Q. What structural features of this compound influence its metabolic stability?

  • Methodological Answer : The 3-keto group and hydroxylation at C7α/C12α are critical. Researchers can:

  • Perform comparative studies with analogs (e.g., 3α-hydroxyl or Δ5 derivatives) using hepatic microsomal assays.
  • Analyze degradation products via NMR or high-resolution mass spectrometry under varying pH/temperature conditions .

Advanced Research Questions

Q. How do conflicting reports on the catalytic efficiency of AKR1C4 toward this compound arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, cofactor availability) or enzyme isoforms. To address this:

  • Standardize reaction buffers (e.g., NADPH concentration, ionic strength) across labs.
  • Use kinetic assays (e.g., stopped-flow spectroscopy) to measure KmK_m and VmaxV_{max} under controlled conditions. Compare results with structural data (e.g., AKR1C4 crystal structures) to identify residue-specific effects .

Q. What experimental strategies can elucidate the regulatory role of this compound in bile acid homeostasis under pathological conditions?

  • Methodological Answer :

  • Generate gene knockout models (e.g., CYP8B1-deficient mice) to study compensatory pathways.
  • Use RNA-seq or ChIP-seq to identify transcription factors (e.g., FXR, LXR) binding to promoters of bile acid synthesis genes.
  • Correlate tissue-specific metabolite levels with proteomic data to map flux alterations .

Q. How can researchers reconcile contradictory data on the compound’s oxidative stability in different solvent systems?

  • Methodological Answer : Contradictions may arise from solvent polarity or trace metal contamination. To resolve:

  • Conduct stability studies in inert atmospheres (e.g., argon) with chelating agents (e.g., EDTA).
  • Use accelerated stability testing (e.g., 40°C/75% RH) and analyze degradation kinetics via Arrhenius modeling. Cross-validate with DFT calculations to predict reactive sites .

Data Reporting and Reproducibility

Q. What guidelines should be followed to ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Document compound purity (e.g., ≥95% by HPLC), storage conditions (e.g., -80°C under nitrogen), and supplier lot numbers.
  • Adhere to ICMJE standards for describing experimental protocols, including enzyme sources (e.g., recombinant vs. tissue-extracted) and assay validation steps (e.g., linearity, LOD/LOQ) .

Conflict of Interest and Citation Practices

  • Researchers must disclose funding sources and avoid biased interpretations. Cite primary literature (e.g., enzyme kinetics in Journal of Biological Chemistry) over commercial databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.